molecular formula C6H8N2O3 B3024173 methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 501006-40-2

methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No. B3024173
CAS RN: 501006-40-2
M. Wt: 156.14 g/mol
InChI Key: MZUTZMLMSKQUJR-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, also known as Methyl 2-oxo-pyrazole-3-acetate, is a chemical compound from the pyrazole family of compounds. It is a white solid that is insoluble in water, but soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the manufacture of dyes and pigments. Methyl 2-oxo-pyrazole-3-acetate has a wide range of applications in scientific research, including in the study of the biochemical and physiological effects of drugs, in the study of the mechanism of action of drugs, and in the development of new drugs.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate has been involved in the synthesis of benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Electrochemical Studies

This compound has been used in the synthesis of Mannich bases bearing pyrazolone moiety for electrochemical studies, including polarography and cyclic voltammetry (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Synthesis of Novel Compounds with Antimicrobial Activity

Research has focused on synthesizing novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, where this compound plays a key role. These novel compounds exhibited significant antimicrobial activity (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

Building Block in Heterocyclic Chemistry

This compound has been used as a building block for constructing pyrazolo[4,3-c]pyridines, a significant structure in heterocyclic chemistry (Prezent, Ruban, Baranin, & Bubnov, 2016).

Development of Antibacterial Agents

This compound has been instrumental in the synthesis of Alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes with notable antibacterial properties (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Corrosion Inhibition Studies

In the field of materials science, this compound has been explored for corrosion inhibition of N80 steel in acidic environments, demonstrating effective corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

properties

IUPAC Name

methyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUTZMLMSKQUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314242
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501006-40-2
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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